molecular formula C6H5Br2NO2 B067034 Methyl 3,4-dibromo-1H-pyrrole-2-carboxylate CAS No. 186837-23-0

Methyl 3,4-dibromo-1H-pyrrole-2-carboxylate

Cat. No.: B067034
CAS No.: 186837-23-0
M. Wt: 282.92 g/mol
InChI Key: CBGBHYHDTIEWAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3,4-dibromo-1H-pyrrole-2-carboxylate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. Its unique structure and properties make it a promising candidate for use in the development of new drugs, materials, and technologies. In

Mechanism of Action

The exact mechanism of action of Methyl 3,4-dibromo-1H-pyrrole-2-carboxylate is not fully understood. However, studies have shown that it exhibits its antimicrobial activity by inhibiting the growth of bacteria and fungi. It has also been found to exhibit its antitumor activity by inducing apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
This compound has been found to have both biochemical and physiological effects. Biochemically, it has been shown to inhibit the activity of enzymes such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. Physiologically, it has been found to exhibit anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One of the advantages of using Methyl 3,4-dibromo-1H-pyrrole-2-carboxylate in lab experiments is its unique structure and properties, which make it a promising candidate for use in the development of new drugs, materials, and technologies. However, one of the limitations is that it can be difficult to synthesize and purify, which can make it challenging to work with in the lab.

Future Directions

There are many potential future directions for the study of Methyl 3,4-dibromo-1H-pyrrole-2-carboxylate. One area of future research could be the development of new drugs based on its structure and properties. Another area of research could be the use of this compound in the development of new materials and technologies, such as OLEDs and OPVs. Additionally, further studies could be conducted to better understand its mechanism of action and its potential applications in various fields.

Synthesis Methods

Methyl 3,4-dibromo-1H-pyrrole-2-carboxylate can be synthesized through a variety of methods, including the reaction of 3,4-dibromo-1H-pyrrole-2-carboxylic acid with methanol and thionyl chloride. Other methods include the reaction of 3,4-dibromo-1H-pyrrole-2-carboxylic acid with methyl iodide and triethylamine, or the reaction of 3,4-dibromo-1H-pyrrole-2-carboxylic acid with dimethyl sulfate and potassium carbonate.

Scientific Research Applications

Methyl 3,4-dibromo-1H-pyrrole-2-carboxylate has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic electronics. In medicinal chemistry, it has been found to exhibit antimicrobial, antitumor, and anti-inflammatory properties. In materials science, it has been studied for its potential use in the development of organic semiconductors and conducting polymers. In organic electronics, it has been explored for its potential use in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).

Properties

IUPAC Name

methyl 3,4-dibromo-1H-pyrrole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5Br2NO2/c1-11-6(10)5-4(8)3(7)2-9-5/h2,9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBGBHYHDTIEWAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=CN1)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5Br2NO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40472500
Record name Methyl 3,4-dibromo-1H-pyrrole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40472500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.92 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

186837-23-0
Record name Methyl 3,4-dibromo-1H-pyrrole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40472500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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